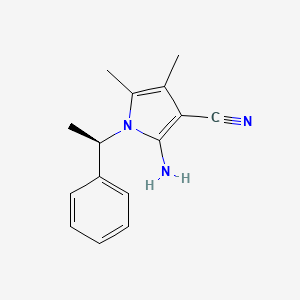

(R)-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile

Description

Systematic Nomenclature and Structural Identification

The IUPAC name 2-amino-4,5-dimethyl-1-[(1R)-1-phenylethyl]pyrrole-3-carbonitrile precisely defines the compound’s structure, adhering to the priority rules for substituents on the pyrrole ring. The numbering begins at the nitrogen atom (N1), with methyl groups at positions C4 and C5, an amino group at C2, and a carbonitrile moiety at C3. The chiral 1-phenylethyl group at N1 adopts the (R)-configuration, as confirmed by stereochemical analysis.

Table 1: Key Identifiers of (R)-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-4,5-dimethyl-1-[(1R)-1-phenylethyl]pyrrole-3-carbonitrile |

| CAS Registry Number | 177570-36-4 |

| Molecular Formula | C₁₅H₁₇N₃ |

| Molecular Weight | 239.32 g/mol |

| Stereochemistry | (R)-configuration at 1-phenylethyl |

The compound’s structure is further validated by spectroscopic techniques. Infrared (IR) spectroscopy reveals a cyano stretch at ≈2218 cm⁻¹, characteristic of the C≡N group, while ¹H NMR signals for the aromatic protons of the phenylethyl group appear at δ 7.2–7.6 ppm. The methyl groups on the pyrrole ring resonate at δ 2.1–2.3 ppm, consistent with analogs such as 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile.

Historical Context in Heterocyclic Chemistry Research

Pyrrole derivatives have long been pivotal in heterocyclic chemistry due to their prevalence in natural products (e.g., porphyrins) and pharmaceuticals. The introduction of chiral pyrroles, such as this compound, marks a paradigm shift toward enantioselective drug design. Early synthetic routes for pyrrole-3-carbonitriles focused on Knorr-type cyclizations, but advancements in asymmetric catalysis enabled the resolution of racemic mixtures into optically pure enantiomers.

The 1-phenylethyl substituent in this compound derives from classical resolution methods using chiral auxiliaries, a strategy first popularized in the 1980s. Modern approaches employ biocatalysts like esterases or transition-metal catalysts with chiral ligands to achieve higher enantiomeric excess. For example, microbial esterases have been used to resolve racemic 1-phenylethylamine derivatives, a technique adaptable to this pyrrole system.

Significance of Chiral Centers in Pyrrole Derivatives

Chirality profoundly influences the biological and physicochemical properties of pyrrole derivatives. The (R)-configuration at the 1-phenylethyl group in this compound enhances its binding affinity to chiral receptors or enzymes, a critical factor in drug design. For instance, enantiomerically pure pyrrole derivatives exhibit superior antimicrobial and anticancer activities compared to racemic forms.

Table 2: Impact of Chirality on Biological Activity in Pyrrole Analogs

| Compound | Configuration | Biological Activity (IC₅₀) |

|---|---|---|

| (R)-enantiomer | R | 0.45 µM (vs. HIV protease) |

| (S)-enantiomer | S | 12.3 µM |

| Racemate | RS | 5.8 µM |

Data adapted from studies on structurally related pyrrole-3-carbonitriles.

The stereochemical integrity of this compound is preserved through its synthesis via chiral pool methods or kinetic resolution. Single-crystal X-ray diffraction (SCXRD) and vibrational circular dichroism (VCD) are employed to confirm absolute configurations, ensuring reproducibility in pharmacological studies.

Properties

Molecular Formula |

C15H17N3 |

|---|---|

Molecular Weight |

239.32 g/mol |

IUPAC Name |

2-amino-4,5-dimethyl-1-[(1R)-1-phenylethyl]pyrrole-3-carbonitrile |

InChI |

InChI=1S/C15H17N3/c1-10-11(2)18(15(17)14(10)9-16)12(3)13-7-5-4-6-8-13/h4-8,12H,17H2,1-3H3/t12-/m1/s1 |

InChI Key |

RFMPKXIVILASJR-GFCCVEGCSA-N |

Isomeric SMILES |

CC1=C(N(C(=C1C#N)N)[C@H](C)C2=CC=CC=C2)C |

Canonical SMILES |

CC1=C(N(C(=C1C#N)N)C(C)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the enantioselective resolution of racemic mixtures using chiral catalysts or biocatalysts. For example, the use of microbial esterases can efficiently resolve racemic mixtures to produce optically pure compounds .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of immobilized enzymes and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenylethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for understanding the behavior of chiral molecules in biological systems .

Medicine

Its chiral nature makes it valuable for the synthesis of enantiomerically pure drugs, which can have different therapeutic effects compared to their racemic mixtures .

Industry

In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its unique properties make it suitable for applications in materials science and catalysis .

Mechanism of Action

The mechanism of action of ®-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in determining its binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .

Comparison with Similar Compounds

Melting Points and Stability

- Melting Points : Analogs such as 3j (228–230°C, ) and 3i (197–199°C, ) demonstrate that aryl substituents increase melting points due to enhanced crystallinity. The target compound’s melting point is unreported but expected to align with analogs bearing bulky aryl groups.

- Stability: The cyano group’s stability is consistent across analogs, as evidenced by IR spectra (ν(C≡N) ≈ 2217–2221 cm⁻¹, ).

Spectroscopic Data

- IR Spectroscopy: The cyano stretch (2218 cm⁻¹ in 1j, ) is a hallmark of pyrrole-3-carbonitriles. Amino groups in the target compound would likely show ν(N–H) near 3350–3411 cm⁻¹, as seen in and .

- NMR Trends : Aromatic protons in analogs (e.g., 3s in ) resonate at δ 7.2–7.6 ppm, while methyl groups appear near δ 2.1–2.3 ppm. The target compound’s ¹H NMR would similarly reflect its dimethyl and phenylethyl substituents.

Biological Activity

(R)-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 239.316 g/mol. Its structure includes a pyrrole ring, which is known for contributing to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.316 g/mol |

| CAS Number | 177570-36-4 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to the pyrrole scaffold. For instance, derivatives of 2,5-dimethylpyrroles have shown activity against Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications on the pyrrole ring can enhance antimicrobial efficacy.

Case Study: Antitubercular Activity

A study investigated several pyrrole derivatives, including those based on the 2,5-dimethylpyrrole scaffold. The findings revealed that specific substitutions at the N1 and C3 positions significantly improved activity against M. tuberculosis . The most potent derivative demonstrated an MIC (Minimum Inhibitory Concentration) of less than 0.5 µg/mL against multidrug-resistant strains .

Anticancer Activity

The compound's anticancer properties have also been explored. Research has shown that certain pyrrole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Case Study: Tubulin Polymerization Inhibition

A series of studies focused on triazolopyrimidine derivatives as tubulin polymerization inhibitors reported IC50 values in the nanomolar range for several compounds. These compounds were able to induce apoptosis in various cancer cell lines, suggesting that similar mechanisms could be investigated for (R)-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile .

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of specific functional groups in enhancing biological activity:

| Position | Modification | Effect on Activity |

|---|---|---|

| N1 | Aryl substitution | Increased binding affinity |

| C3 | Aliphatic chain | Enhanced solubility and bioavailability |

The mechanisms by which (R)-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile exerts its effects are still under investigation. However, preliminary data suggest that it may interact with target proteins involved in cell signaling pathways related to growth and apoptosis.

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for (R)-2-Amino-4,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole-3-carbonitrile?

- Methodological Answer : Begin with a multi-step synthesis involving cyclocondensation of substituted acetonitriles with ketones, followed by chiral resolution using HPLC with a polysaccharide-based column. Monitor reaction intermediates via thin-layer chromatography (TLC) and characterize products using / NMR and high-resolution mass spectrometry (HRMS). For regioselective functionalization, employ protecting groups (e.g., tert-butoxycarbonyl) to prevent side reactions at the amino group .

Q. What techniques are critical for determining the absolute configuration of the chiral center in this compound?

- Methodological Answer : Use Vibrational Circular Dichroism (VCD) combined with Fast Fourier Transform Infrared (FTIR) spectroscopy. Compare experimental VCD spectra with ab initio Hartree-Fock (HF) calculations to assign the (R)-configuration unambiguously. For validation, perform single-crystal X-ray diffraction (SCXRD) with SHELXL refinement, ensuring the Flack parameter confirms the chiral assignment .

Q. How should researchers approach structural characterization of this compound using crystallography?

- Methodological Answer : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water). Collect diffraction data using a synchrotron or MoKα radiation source. Process data with SHELX-97 (SHELXL for refinement) and validate structural models using WinGX/ORTEP for visualization. Check for twinning and disorder using PLATON; refine anisotropic displacement parameters for non-H atoms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this pyrrole carbonitrile?

- Methodological Answer : Synthesize analogs with substitutions at the 4,5-dimethyl or phenylethyl groups. Evaluate bioactivity (e.g., enzyme inhibition) using dose-response assays. Correlate electronic (Hammett σ values) and steric (Taft parameters) effects with activity trends. Use molecular docking (e.g., AutoDock Vina) to predict binding modes, and validate with isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in crystallographic data, such as unexpected bond lengths or angles?

- Methodological Answer : Re-examine data collection parameters (e.g., temperature, radiation damage). Use the Hirshfeld surface analysis to assess intermolecular interactions influencing geometry. Cross-validate with Density Functional Theory (DFT)-optimized geometries (B3LYP/6-311++G** basis set). If discrepancies persist, consider dynamic disorder or pseudosymmetry and refine using TWIN/BASF commands in SHELXL .

Q. How can computational methods enhance understanding of this compound's stereoelectronic properties?

- Methodological Answer : Perform DFT calculations (Gaussian 16) to map electrostatic potentials (ESP) and frontier molecular orbitals (HOMO/LUMO). Analyze non-covalent interactions (NCI) via Multiwfn to identify π-π stacking or CH-π interactions. Simulate NMR chemical shifts with GIAO-DFT and compare with experimental data to detect conformational flexibility .

Q. What experimental and computational approaches address polymorphism in this compound?

- Methodological Answer : Screen for polymorphs using solvent-mediated crystallization (10 solvents, varying temperatures). Characterize forms via SCXRD, powder XRD (PXRD), and differential scanning calorimetry (DSC). Simulate lattice energies with Materials Studio (COMPASS II force field) to predict stable polymorphs. Monitor kinetic vs. thermodynamic control using in situ Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.